![molecular formula C17H21NO3 B3003042 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide CAS No. 2097900-25-7](/img/structure/B3003042.png)
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential applications in the treatment of various diseases. FTY720 was first synthesized in 1992 by scientists at the pharmaceutical company, Takeda Chemical Industries, and has since been the subject of numerous scientific studies.
Scientific Research Applications
Antibacterial Activity
Furan derivatives have been recognized for their antibacterial properties, particularly against gram-positive and gram-negative bacteria. The incorporation of the furan nucleus into pharmacological agents has led to the development of numerous innovative antibacterial agents. The compound could potentially be synthesized and tested for its efficacy in inhibiting bacterial growth, contributing to the fight against microbial resistance .
Antifungal and Antiviral Properties
The structural versatility of furan derivatives allows them to be effective in antifungal and antiviral therapies. Their ability to interact with various biological targets makes them suitable candidates for developing new treatments for fungal and viral infections. Research could explore the specific mechanisms by which “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide” exerts its antifungal and antiviral effects .
Anti-inflammatory and Analgesic Effects
Furan compounds have shown promising anti-inflammatory and analgesic effects. This suggests that the compound could be investigated for its potential to reduce inflammation and alleviate pain. Studies could focus on its interaction with inflammatory pathways and its ability to modulate pain perception .
Anticancer Potential
The cytotoxic effects of furan derivatives on various cancer cell lines have been documented. “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide” could be synthesized and its efficacy as an anticancer agent could be evaluated, particularly its impact on lung carcinoma cells, as furan derivatives have shown different cytotoxic effects toward these cells .
Pharmacokinetics and Drug Delivery
Understanding the pharmacokinetic profile of furan derivatives is crucial for their development as therapeutic agents. Research could be conducted to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound. Additionally, its potential use in drug delivery systems could be explored, focusing on its ability to enhance the bioavailability of therapeutic agents .
Chemical Synthesis and Medicinal Chemistry
The compound’s role in the synthesis of novel drugs is significant due to the therapeutic efficacy of furan-related medicines. It could serve as a key intermediate in the synthesis of various pharmacologically active molecules. Research could also delve into its reactivity and the development of synthetic methodologies that utilize this compound as a building block .
Tautomerism and Chemical Properties
The study of tautomerism in furan derivatives, such as thiol-thione tautomerism, is an important aspect of chemical research. Investigating the tautomerism of “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide” could provide insights into its chemical properties and stability, which is essential for its application in medicinal chemistry .
Environmental Impact and Toxicology
Assessing the environmental impact and toxicological profile of furan derivatives is essential for their safe application. Research could be aimed at understanding the ecological effects of this compound and its derivatives, as well as evaluating their toxicity to ensure they are safe for human use .
Mechanism of Action
Target of Action
The compound N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide is an analog of fentanyl . Fentanyl and its analogs are known to act on the mu-opioid receptors , which play a crucial role in pain perception, reward, and addiction.
Mode of Action
The compound binds to the mu-opioid receptors, acting as an agonist . This binding triggers a series of intracellular events, leading to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release .
Biochemical Pathways
The activation of mu-opioid receptors leads to the inhibition of the adenylate cyclase-cAMP pathway . This inhibition affects various downstream effects such as decreasing the release of neurotransmitters like glutamate, acetylcholine, noradrenaline, and substance P. The overall effect is a decrease in the perception of pain .
Pharmacokinetics
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
The primary result of the compound’s action is analgesia , or pain relief, due to its interaction with the mu-opioid receptors . Like other opioids, it may also cause side effects such as itching, nausea, and potentially serious respiratory depression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . For instance, the presence of other substances might compete with the compound for binding sites, potentially reducing its efficacy .
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12(2)10-17(20)18-11-15(19)13-5-7-14(8-6-13)16-4-3-9-21-16/h3-9,12,15,19H,10-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGHTZVTYQKLSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.